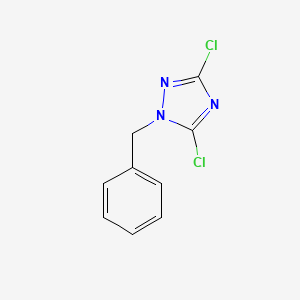

1-Benzyl-3,5-dichloro-1H-1,2,4-triazole

Description

Significance of 1,2,4-Triazole (B32235) Scaffolds in Organic and Medicinal Chemistry

The study of triazoles dates back to the 19th century, with the first synthesis of a 1,2,4-triazole reported by Bladin in 1885. nih.govnih.gov Early synthetic methods, such as the reaction of formamide (B127407) with formylhydrazine, often resulted in low yields. nih.gov Over the decades, research has led to the development of more efficient and versatile synthetic routes. frontiersin.org A significant leap in the broader field of triazole chemistry was the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction that provides high-yield synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.netfrontiersin.org While specific to the 1,2,3-isomer, the principles of developing highly efficient and regioselective reactions have influenced the synthesis of all triazole isomers, including 1,2,4-triazoles. Modern methods for synthesizing 1,2,4-triazoles include one-pot, multi-component reactions that offer high yields and good functional group tolerance. frontiersin.org

The incorporation of a benzyl (B1604629) group onto a heterocyclic core is a common and strategic decision in chemical synthesis and medicinal chemistry. researchgate.net A benzyl group consists of a benzene (B151609) ring attached to a CH₂ group. Its introduction can significantly modify the parent molecule's physicochemical properties, such as lipophilicity, which affects how the molecule interacts with biological membranes and protein binding pockets. The benzyl moiety can also engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, which are crucial for molecular recognition processes. In the context of drug design, the benzyl group can act as a bulky substituent to confer steric hindrance or to orient the molecule correctly for optimal interaction with a biological target. nih.gov The synthesis of numerous benzyl-substituted heterocycles highlights its role as a key building block in creating diverse chemical libraries for screening. rsc.orgrsc.org

Halogenation, the introduction of halogen atoms (F, Cl, Br, I) into a molecular structure, is a powerful tool in chemical design. researchgate.net In triazole architectures, as with other heterocycles, halogens serve multiple purposes. They are highly effective at modulating the electronic properties of the ring system through their inductive (electron-withdrawing) effects. This can influence the acidity or basicity of the molecule and affect its reactivity. Halogen atoms can also increase a molecule's lipophilicity, potentially enhancing its ability to cross biological membranes. Furthermore, halogens can form halogen bonds, a type of non-covalent interaction with electron-rich atoms, which can contribute to the binding affinity of a molecule to its target. thieme-connect.com Dihalo-substituted triazoles, like the subject of this article, are particularly valuable as they provide two reactive sites for further chemical modification through cross-coupling reactions, allowing for the synthesis of more complex, highly functionalized molecules. researchgate.netresearchgate.net

Scope and Relevance of Research Pertaining to 1-Benzyl-3,5-dichloro-1H-1,2,4-triazole and its Analogs

This compound is a specific chemical entity that combines the three structural features discussed above. Its primary relevance in contemporary chemical research appears to be as a versatile synthetic intermediate or building block. bldpharm.com The presence of two chlorine atoms on the triazole ring at positions 3 and 5 makes it an attractive substrate for nucleophilic substitution or metal-catalyzed cross-coupling reactions. This allows chemists to introduce a wide variety of functional groups at these positions, leading to the creation of a library of novel 1-benzyl-1,2,4-triazole (B1617773) analogs. Research on such analogs is driven by the quest for new molecules with specific properties, particularly for applications in medicinal chemistry and materials science. By systematically modifying the structure of this compound, researchers can explore structure-activity relationships to optimize a desired biological or physical property.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 1215295-78-5 | bldpharm.com |

| Molecular Formula | C₉H₇Cl₂N₃ | bldpharm.comsigmaaldrich.com |

| Molecular Weight | 228.08 g/mol | bldpharm.com |

| InChI Key | LPEUFQNMMYSQFT-UHFFFAOYSA-N | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Category | Heterocyclic Building Block | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3,5-dichloro-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3/c10-8-12-9(11)14(13-8)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEUFQNMMYSQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679767 | |

| Record name | 1-Benzyl-3,5-dichloro-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215295-78-5 | |

| Record name | 1-Benzyl-3,5-dichloro-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for 1-Benzyl-1,2,4-Triazole (B1617773) Derivatives.rsc.orgfrontiersin.orgnih.govnih.govresearchgate.net

The synthesis of 1,2,4-triazole (B32235) derivatives, a cornerstone in heterocyclic chemistry, is achieved through a variety of established pathways. These methods can be broadly categorized into the direct functionalization of a pre-formed triazole ring, such as N-alkylation, and the construction of the triazole ring itself through cyclization reactions. frontiersin.orgresearchgate.net The choice of pathway often depends on the availability of starting materials and the desired substitution pattern on the final molecule. For 1-benzyl-1,2,4-triazole derivatives, both N-alkylation of a 1,2,4-triazole with a benzyl (B1604629) halide and the cyclization of precursors already containing the benzyl group are viable and frequently employed strategies. researchgate.netthieme-connect.com

Regioselective N-Alkylation Strategies for 1,2,4-Triazoles with Benzyl Halides.nih.govisres.org

The alkylation of the 1,2,4-triazole ring with benzyl halides is a common method for introducing the benzyl moiety. However, the 1,2,4-triazole anion is an ambident nucleophile, possessing three nitrogen atoms (N1, N2, and N4) that can potentially be alkylated. nih.govacs.org This leads to the challenge of controlling the regioselectivity of the reaction to obtain the desired isomer. The reaction typically yields a mixture of 1- and 4-alkylated isomers, with the N2-alkylated product being less common unless directed by specific substituents. researchgate.netnih.gov

Studies on the alkylation of unsubstituted 1,2,4-triazole with 4-nitrobenzyl halides have shown a consistent regioselectivity of approximately 90:10 in favor of the N1-isomer over the N4-isomer. researchgate.net In the case of 3-substituted or 3,5-disubstituted 1,2,4-triazoles, such as the precursor for the title compound (3,5-dichloro-1H-1,2,4-triazole), alkylation primarily occurs at the N1 and N4 positions. For S-protected 1,2,4-triazoles, alkylation has been observed to attack the N(1) and N(2) electrophilic carbons, with the N(2) alkylated isomers being preferentially formed. nih.govnih.gov The specific outcome of the benzylation is highly dependent on the reaction conditions.

The ratio of N-alkylated isomers is significantly influenced by the choice of base, solvent, and temperature. A variety of bases and solvents have been explored to optimize the synthesis of 1-substituted-1,2,4-triazoles. researchgate.net The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in tetrahydrofuran (B95107) (THF) has been reported to provide a convenient and high-yielding synthesis of 1-substituted-1,2,4-triazoles. researchgate.net

Solvent polarity plays a crucial role in reaction rates and selectivity. While higher initial reaction rates are often observed in polar solvents such as acetonitrile (B52724) (MeCN) and dimethyl sulfoxide (B87167) (DMSO), benzene (B151609) has been deemed a more practical solvent in some cases due to more consistent reaction rates over time. nih.gov For certain substrates, such as 4-bromo-NH-1,2,3-triazoles, the use of dimethylformamide (DMF) as a solvent at low temperatures (-10°C) has been shown to yield the best regioselectivity for N-2 alkylation. organic-chemistry.org The selection of an appropriate base-solvent system, such as potassium carbonate in acetonitrile or sodium bicarbonate in toluene, is critical for achieving high yields and the desired regioselectivity. nih.gov

| Base | Solvent | Temperature | Key Outcome/Observation | Reference |

|---|---|---|---|---|

| DBU | THF | Ambient | High yield of 1-substituted-1,2,4-triazoles; 90:10 (N1:N4) regioselectivity. | researchgate.net |

| K₂CO₃ | DMF | -10 °C | Improved regioselectivity for N-2 alkylation of bromo-substituted triazoles. | organic-chemistry.org |

| K₂CO₃ | Acetonitrile | Reflux | Commonly used system for N-alkylation. | nih.gov |

| Various | Benzene | Various | Considered practical due to less rate drop-off compared to polar solvents like MeCN or DMSO. | nih.gov |

To enhance the efficiency and selectivity of N-benzylation, catalytic methods are employed. Phase-transfer catalysis (PTC) is a notable approach that facilitates the reaction between reactants in different phases (e.g., a solid salt and a liquid organic phase). The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, in the presence of a base like potassium carbonate and a solvent like N,N'-dimethylformamide, can effectively promote the alkylation of 1,2,4-triazoles. researchgate.net

Furthermore, the 1,2,4-triazole anion itself has been identified as an active acyl transfer catalyst, suitable for promoting the aminolysis and transesterification of esters. nih.gov While distinct from direct N-alkylation with benzyl halides, this highlights the catalytic potential inherent in the triazole scaffold under basic conditions, which can be harnessed for various synthetic transformations. acs.org

Cyclization Reactions Leading to Substituted 1,2,4-Triazole Rings.rsc.orgfrontiersin.orgresearchgate.net

An alternative and powerful strategy for constructing the 1-benzyl-3,5-disubstituted-1,2,4-triazole framework is through the cyclization of acyclic precursors. This approach offers high versatility as the substituents can be incorporated into the precursors before the ring-forming step. A wide array of precursors and cyclization methods have been developed to synthesize the 1,2,4-triazole ring. frontiersin.orgnih.gov

The synthesis of the 1,2,4-triazole ring can be achieved from various nitrogen-containing precursors, including amidines, imidates, hydrazones, and amidrazones. frontiersin.orgnih.gov For instance, a common method involves the reaction of hydrazides with various reagents. One general route involves the one-pot, two-step process starting from a carboxylic acid and an amidine, which forms an amide in situ, followed by reaction with a monosubstituted hydrazine (B178648) to cyclize into the 1,3,5-trisubstituted-1,2,4-triazole with high regioselectivity. frontiersin.org

Another well-established method is the Pellizzari reaction, which involves the reaction of a hydrazide with an amide. The Einhorn-Brunner reaction, a modification of this, involves the reaction of hydrazides with imido esters. A widely used approach is the reaction of N-acylamidrazones with orthoesters.

The synthesis of 1,3,5-trisubstituted-1,2,4-triazoles can also be achieved via the iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides, using dimethylformamide (DMF) as a carbon source. isres.org Furthermore, a formal [3+2] cycloaddition reaction between N,N-dialkylhydrazones and nitriles has been developed, which proceeds via the in-situ generation of hydrazonoyl chloride, affording multi-substituted N-alkyl-triazoles in high yields. rsc.orgscribd.com The mechanism involves C-chlorination of the hydrazone, nucleophilic addition of the nitrile, subsequent cyclization, and finally dealkylation to yield the triazole ring. rsc.org

In recent years, microwave-assisted synthesis has emerged as a green and efficient alternative to conventional heating methods for the synthesis of heterocyclic compounds, including 1,2,4-triazoles. rsc.orgnih.gov Microwave irradiation accelerates chemical reactions by directly and selectively heating polar molecules in the reaction mixture, leading to significantly reduced reaction times, often from hours to minutes, and frequently resulting in higher product yields. pnrjournal.comrjptonline.org

This technique has been successfully applied to various cyclization reactions to form 1,2,4-triazole rings. For example, the synthesis of 1,2,4-triazole derivatives has been achieved by reacting 1,2,4-triazole-3-thiol with different substituted benzaldehydes under microwave irradiation for just 5-10 minutes, with yields ranging from 64-84%. rjptonline.org Similarly, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via the cyclization of hydrazines with amide derivatives was completed in one minute with an 85% yield under microwave conditions, compared to over four hours using conventional heating. nih.gov The use of microwave energy is not only faster and more efficient but is also considered an environmentally friendly approach due to its energy efficiency and potential to reduce the use of hazardous solvents. rsc.orgnih.gov

| Reaction/Product Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| 1,3,5-Trisubstituted-1,2,4-triazoles | > 4 hours | 1 minute | Yield of 85% achieved rapidly. | nih.gov |

| Piperazine-azole-fluoroquinolone derivatives | 27 hours | 30 minutes | Impressive yield of 96%. | nih.gov |

| 3,5-Disubstituted-1,2,4-triazoles | 72 hours (Hydrothermal) | 1.5 hours | Yield of 85% with significant time reduction. | nih.gov |

| 1,2,4-Triazole-3-one derivatives | Not specified | 20 minutes | Yields were better than conventional heating. | scielo.org.za |

Post-Synthetic Modifications at the Benzylic Position and Triazole Ring

Green Chemistry Approaches in 1,2,4-Triazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including the 1,2,4-triazole scaffold, to address the environmental impact of traditional synthetic methods. rsc.org These conventional methods often involve hazardous solvents, toxic catalysts, high temperatures, and long reaction times, leading to significant waste generation. rsc.orgnih.govrsc.org Green chemistry seeks to mitigate these issues by designing more efficient and environmentally benign processes through the use of alternative energy sources, catalyst-free reactions, and greener solvents. rsc.orgrsc.orgnih.gov

Key green approaches in the synthesis of 1,2,4-triazoles include the use of microwave irradiation and ultrasound as alternative energy sources. nih.gov These techniques often lead to dramatically reduced reaction times, improved yields, and milder reaction conditions compared to conventional heating methods. nih.govrjptonline.orgmdpi.com Furthermore, the development of catalyst-free synthetic routes represents a significant advancement, eliminating the need for often toxic and expensive metal catalysts and simplifying product purification. rsc.orgrsc.orgnih.gov The use of environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG) also contributes to making the synthesis of 1,2,4-triazoles more sustainable. organic-chemistry.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green organic synthesis, offering significant advantages over conventional heating. pnrjournal.com For the synthesis of 1,2,4-triazole derivatives, microwave-assisted methods can drastically reduce reaction times from hours to minutes while often providing higher product yields. nih.govrjptonline.org This efficiency stems from the direct and selective absorption of microwave energy by polar molecules, leading to rapid and uniform heating of the reaction mixture. pnrjournal.com

For instance, various 1,2,4-triazole derivatives have been synthesized efficiently under microwave irradiation. One study reported the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles in just one minute with an 85% yield, a significant improvement over the 4-hour reaction time required by conventional methods. nih.gov In another example, N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives were obtained in a remarkable 33–90 seconds with an 82% yield using microwave assistance, whereas the conventional approach took several hours. nih.gov Similarly, the synthesis of piperazine-azole-fluoroquinolone based 1,2,4-triazole derivatives saw a reduction in reaction time from 27 hours to 30 minutes with a high yield of 96%. nih.gov

Ultrasound-Promoted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green alternative for synthesizing 1,2,4-triazoles. nih.gov The mechanical effects of ultrasonic irradiation, such as cavitation, create localized hot spots with high temperatures and pressures, which can accelerate reaction rates. nih.gov This method often results in shorter reaction times, milder conditions, and excellent yields. nih.gov

A notable application is the synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines from the cyclocondensation reaction of various enones with 5-amino-1,2,4-triazole. nih.gov Under ultrasound irradiation at 99°C, the reactions were completed in just 5-17 minutes, a significant improvement over conventional oil bath heating. nih.gov Similarly, the synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives was achieved in 40-80 minutes with yields of 75-89% using ultrasound, compared to 16-26 hours and lower yields with conventional methods. mdpi.com This demonstrates the ability of sonication to not only accelerate the reaction but also improve its efficiency. mdpi.com Ultrasound has also been employed in the one-pot synthesis of other 1,2,4-triazole derivatives, using a phase transfer catalyst to facilitate the reaction. researchgate.net

Catalyst-Free Synthesis

Developing catalyst-free synthetic methods is a cornerstone of green chemistry, as it eliminates the environmental and economic issues associated with, particularly heavy metal, catalysts. rsc.orgrsc.org For 1,2,4-triazoles, several efficient catalyst-free methods have been reported.

One such approach involves the synthesis of hydrazone-substituted 1,2,4-triazoles through the ring opening and intramolecular cyclization of arylidene thiazolones with aryl or alkyl hydrazines. rsc.orgrsc.orgnih.gov This reaction proceeds under mild conditions without a catalyst and has been successfully demonstrated on a gram scale in both batch and continuous flow systems, highlighting its scalability. rsc.orgrsc.org Another example is a simple and mild catalyst-free method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide (B127407), which proceeds smoothly under microwave irradiation. organic-chemistry.org These methods showcase the potential for creating complex heterocyclic structures while adhering to green chemistry principles by improving atom economy and reducing waste streams. rsc.orgrsc.org

Interactive Data Tables

Comparison of Green Synthetic Methods for 1,2,4-Triazoles

| Derivative | Energy Source | Catalyst | Solvent | Reaction Time | Yield (%) | Ref. |

| 1,3,5-Trisubstituted-1,2,4-triazoles | Microwave | - | - | 1 min | 85 | nih.gov |

| Piperazine-azole-fluoroquinolone derivatives | Microwave | - | Ethanol | 30 min | 96 | nih.gov |

| N-substituted propenamide derivatives | Microwave | - | - | 33-90 sec | 82 | nih.gov |

| 1,2,4-triazolo[1,5-a]pyrimidines | Ultrasound | - | Acetic Acid | 5-17 min | - | nih.gov |

| N-substituted 1,2,4-triazole-2-thiol derivatives | Ultrasound | - | - | 40-80 min | 75-89 | mdpi.com |

| Hydrazone-substituted 1,2,4-triazoles | Conventional | None | - | - | - | rsc.orgrsc.org |

| Substituted 1,2,4-triazoles | Microwave | None | Formamide | - | - | organic-chemistry.org |

Reactivity Profiles and Reaction Mechanisms

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring

The 1,2,4-triazole (B32235) ring exhibits distinct reactivity towards electrophiles and nucleophiles. Due to the delocalized lone pairs of the nitrogen atoms, the ring system has regions of high electron density, particularly on the nitrogen atoms themselves, which are the typical sites for electrophilic attack. Conversely, the carbon atoms of the ring are electron-deficient and are thus activated for nucleophilic substitution, especially when substituted with good leaving groups like halogens.

In the case of 1-Benzyl-3,5-dichloro-1H-1,2,4-triazole, the two chlorine atoms at the C3 and C5 positions serve as effective leaving groups, making nucleophilic aromatic substitution (SNAr) a primary reaction pathway. While direct studies on the dichloro derivative are limited, extensive research on the analogous compound, 1-benzyl-3,5-dibromo-1H-1,2,4-triazole, provides significant insight into this reactivity. A variety of nucleophiles, including phosphorus, oxygen, and sulfur-based species, have been shown to displace the halogen atoms. Some of the resulting substitution products are thermally unstable and can undergo further unique rearrangements.

Table 1: Nucleophilic Substitution Reactions of 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole

| Nucleophile Category | Specific Nucleophile | Observed Product Type | Reference |

|---|---|---|---|

| Phosphorus | Trialkyl phosphites | Phosphonate esters | |

| Oxygen | Alkoxides (e.g., sodium methoxide) | 3,5-Dialkoxy-1,2,4-triazoles | |

| Oxygen | Phenoxides | 3,5-Diaryloxy-1,2,4-triazoles | |

| Sulfur | Thiolates (e.g., sodium thiophenoxide) | 3,5-Di(arylthio)-1,2,4-triazoles |

This table summarizes the types of nucleophilic substitution reactions studied on a close analog, demonstrating the susceptibility of the C3 and C5 positions to nucleophilic attack.

Thermolytic and Photolytic Behavior of N-Benzyl-1,2,4-Triazoles

The thermal and photochemical stability and reactivity of N-benzyl-1,2,4-triazoles are of significant interest for understanding their degradation pathways and potential for light- or heat-induced transformations.

Thermolytic Behavior: The 1,2,4-triazole ring is generally considered to be thermally stable. Theoretical studies on the decomposition of the parent 1H-1,2,4-triazole indicate a high energy barrier for its initial thermolysis, confirming its stability. When decomposition does occur at high temperatures, it proceeds through complex pathways involving the cleavage of C–N and N–N bonds, leading to the emission of stable molecules like ammonia (NH₃), hydrogen cyanide (HCN), and nitrogen gas (N₂).

For N-substituted triazoles, thermolysis can induce rearrangements. Studies on 4-allyl and 4-benzyl substituted 4H-1,2,4-triazoles have shown that heating at high temperatures (e.g., 320 °C) can lead to a thermal rearrangement, yielding the corresponding 1- and 2-substituted isomers. This transformation is rationalized as proceeding through a mechanism involving consecutive SN2-type reactions, where the substituent migrates from one nitrogen atom to another.

Photolytic Behavior: The photochemistry of triazoles can lead to highly reactive intermediates. While much of the research has focused on the 1,2,3-triazole isomer, the principles can offer insights into the potential reactivity of 1,2,4-triazoles. Photolysis of 1-aryl-1,2,3-triazoles often results in the extrusion of N₂ to generate a vinylidene carbene intermediate. This reactive species can then undergo intramolecular cyclization to form indole derivatives. The mechanism is believed to sometimes involve rearrangement to a more stable carbene via an antiaromatic 1H-azirine intermediate.

In systems where the triazole is attached to another heterocycle, such as in N-(1,2,4-triazolyl)-pyridiniums, photolysis can lead to the cleavage of the bond connecting the two rings. This generates a 1,2,4-triazolyl cation, a reactive electrophilic intermediate that can be trapped by solvents like mesitylene. This indicates that for this compound, photochemical cleavage of the benzyl-N1 bond is a plausible reaction pathway.

Mechanistic Investigations of Key Transformations

A combination of computational modeling and experimental verification has been crucial in elucidating the complex mechanisms of reactions involving 1,2,4-triazoles.

Theoretical chemistry provides powerful tools for mapping the intricate details of reaction mechanisms. Density Functional Theory (DFT) and other high-level ab initio methods are frequently employed to investigate the synthesis and reactivity of 1,2,4-triazoles. These computational studies can:

Elucidate Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the most energetically favorable reaction pathway.

Characterize Transition States: The geometry and energetic properties of transition states can be calculated, providing a snapshot of the highest-energy point along the reaction coordinate and offering deep insight into the bond-making and bond-breaking processes.

Predict Reactivity: Molecular properties such as frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) maps can be calculated to predict sites of electrophilic and nucleophilic attack, corroborating experimental observations.

For instance, computational investigations into the thermal decomposition of 1,2,4-triazole derivatives have helped to identify the initial bond-cleavage events and subsequent rearrangement steps, providing a level of detail that is often inaccessible through experimental means alone.

Experimental studies are essential for validating the mechanisms proposed by computational models and direct observation. Key experimental approaches include:

Kinetic Studies: Measuring reaction rates under various conditions (e.g., changing temperature, concentration, or solvent) provides data that can be used to derive rate laws and activation parameters. For thermal decompositions, techniques like Thermogravimetric Analysis (TGA) coupled with kinetic models such as the Freeman-Carroll method can be used to determine the activation energy and reaction order.

Intermediate Trapping and Isolation: A powerful method for verifying a proposed mechanism is to detect or isolate a predicted intermediate. In a study on the formation of 1,2,4-triazoles from tetrazolium salts, the proposed aminotetrazolium salt intermediate was successfully isolated under specific basic conditions, providing strong evidence for the proposed pathway.

Control Experiments: Carefully designed experiments can help to support or refute a mechanistic hypothesis. For example, in the study of the thermal rearrangement of allyl-substituted triazoles, a control experiment involving the thermolysis of a mixture of authentic, independently synthesized products was used to support the proposed SN2-type rearrangement mechanism.

Through the synergistic application of these computational and experimental techniques, a robust understanding of the reactivity and mechanistic pathways of this compound and related compounds is being developed.

Advanced Spectroscopic and Structural Elucidation Studies

Elucidation of Molecular Conformation and Tautomerism

The structural analysis of 1,2,4-triazole (B32235) derivatives is crucial for understanding their chemical behavior. For 1,2,4-triazoles, tautomerism is a key consideration, with the potential for the proton on the nitrogen to shift between positions, although substitution at the N1 position, as in 1-Benzyl-3,5-dichloro-1H-1,2,4-triazole, simplifies this aspect by locking the tautomeric form. nih.gov The conformation of the molecule, particularly the orientation of the benzyl (B1604629) group relative to the triazole ring, is a primary focus of conformational studies. These structural features are primarily investigated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and vibrational spectroscopy (Infrared and Raman).

High-resolution NMR spectroscopy is the most powerful tool for confirming the covalent structure of a molecule in solution and for studying its dynamic processes. While specific NMR data for this compound are not available in published literature, the expected spectra can be predicted based on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the benzyl and phenyl protons.

Benzyl Protons (CH₂): A singlet would be anticipated for the two methylene (B1212753) protons of the benzyl group. Its chemical shift would be influenced by the adjacent nitrogen atom of the triazole ring.

Phenyl Protons (C₆H₅): The five protons of the phenyl ring would appear as a complex multiplet in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule.

Triazole Carbons: Two signals would be expected for the two carbon atoms in the dichlorinated triazole ring. Their chemical shifts would be significantly affected by the electronegative chlorine and nitrogen atoms.

Benzyl and Phenyl Carbons: A signal for the methylene carbon and four signals for the phenyl carbons (one for the ipso-carbon, two for the ortho- and meta-carbons, and one for the para-carbon) would be expected.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments.

COSY: Would show correlations between adjacent protons within the phenyl ring.

HSQC: Would correlate each proton signal to its directly attached carbon atom, confirming the C-H connections of the benzyl and phenyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations, for instance, between the benzylic protons and the carbons of the triazole ring, which is definitive for establishing the N-benzyl connectivity.

Due to the lack of specific published data, a data table for NMR findings cannot be generated.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and analyze the vibrational modes of a molecule. The spectra provide a molecular fingerprint that is unique to the compound.

Expected Vibrational Bands:

Aromatic C-H Stretching: Bands would appear above 3000 cm⁻¹, characteristic of the C-H bonds in the phenyl ring.

Aliphatic C-H Stretching: Bands for the methylene (CH₂) group would be expected in the 2850-2960 cm⁻¹ region.

C=N and N=N Stretching: The triazole ring would exhibit characteristic stretching vibrations for C=N and N=N bonds, typically in the 1400-1650 cm⁻¹ region. researchgate.net

Aromatic C=C Stretching: The phenyl ring would show characteristic skeletal vibrations in the 1450-1600 cm⁻¹ range.

C-Cl Stretching: Strong absorptions corresponding to the carbon-chlorine bonds would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Ring Vibrations: The triazole and phenyl rings would also have various in-plane and out-of-plane bending vibrations throughout the fingerprint region.

Theoretical calculations, often using Density Functional Theory (DFT), are commonly employed to assign the observed experimental bands to specific vibrational modes of the molecule. nih.govresearchgate.net However, no such specific experimental or theoretical IR/Raman data have been published for this compound.

Due to the lack of specific published data, a data table for IR and Raman findings cannot be generated.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular conformation.

For this compound, an X-ray crystal structure would reveal:

The exact planarity of the 1,2,4-triazole ring.

The precise bond lengths of the C-Cl, C-N, and N-N bonds within the heterocyclic ring.

Information on the crystal packing and any significant intermolecular interactions, such as π-π stacking between aromatic rings or other weak interactions, which govern the solid-state properties of the material.

A search of crystallographic databases did not yield a publicly available crystal structure for this compound.

Due to the lack of specific published data, a data table for crystallographic findings cannot be generated.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Expected Mass Spectrum:

Molecular Ion Peak (M⁺): The mass spectrum of this compound (Molecular Formula: C₉H₇Cl₂N₃) would be expected to show a molecular ion peak. Given the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern (M⁺, M⁺+2, M⁺+4) with relative intensities of approximately 9:6:1, which is a definitive indicator of a dichloro-substituted compound. The monoisotopic mass is 227.0017 u.

Major Fragment Ions: The fragmentation of 1,2,4-triazoles can be complex. Common fragmentation pathways for this compound would likely involve:

Loss of a benzyl radical (•CH₂Ph) or formation of the stable benzyl cation (m/z 91), which is typically a very prominent peak in the spectra of benzyl-containing compounds.

Cleavage of the triazole ring, potentially with the loss of nitrogen (N₂).

Loss of chlorine atoms (•Cl) or hydrogen chloride (HCl).

Analysis of these fragments allows for the confirmation of the different structural units within the molecule. While general fragmentation patterns for triazoles are known, specific high-resolution mass spectrometry data for this compound are not available in the reviewed literature.

Due to the lack of specific published data, a data table for mass spectrometry findings cannot be generated.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For analogous triazole compounds, these studies have provided deep insights into their stability, electronic characteristics, and spectroscopic behavior.

Density Functional Theory (DFT) for Molecular Geometry and Frontier Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a range of 1,2,4-triazole (B32235) derivatives, DFT calculations, often using the B3LYP functional, have been instrumental in optimizing molecular geometries and analyzing frontier molecular orbitals (FMOs). nih.govresearchgate.netmdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity, with the energy gap between them indicating chemical stability and reactivity. mdpi.com For instance, studies on other substituted triazoles have used DFT to determine these energy gaps, which are vital for understanding charge transfer interactions within the molecule. nih.gov

A theoretical study on 1-benzyl-2-phenyl-1H-benzimidazole derivatives, which share structural similarities with the target compound, utilized DFT at the B3LYP/6-31G** level of theory to predict geometrical parameters and molecular reactive properties. biointerfaceresearch.com Similarly, DFT calculations have been applied to explore the structural geometry of novel 1,2,3-triazole-containing hybrids. nih.gov These established methods could be applied to 1-Benzyl-3,5-dichloro-1H-1,2,4-triazole to predict its three-dimensional structure and electronic properties.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hybridization

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, hybridization, and intramolecular charge transfer interactions within a molecule. nih.gov For example, NBO analysis performed on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate revealed details about its Lewis structure and intramolecular charge transfer processes. nih.gov This type of analysis provides a deeper understanding of the bonding and electronic delocalization within the triazole ring and its substituents. Such calculations would be invaluable for understanding the electronic effects of the benzyl (B1604629) and dichloro substituents on the 1,2,4-triazole core of the target molecule.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Theoretical calculations are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. DFT methods have been successfully used to calculate the theoretical vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts for various heterocyclic compounds, including triazole derivatives. nih.govrsc.org For instance, the theoretical IR and NMR spectra for a range of novel triazoles have been calculated and shown to be in good agreement with experimental data, aiding in their structural confirmation. rsc.orgijper.org These predictive calculations are a standard component of the characterization of new molecules and would be essential for validating the synthesis of this compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational flexibility and dynamic behavior of molecules over time. nih.gov For various triazole-based compounds, MD simulations have been used to understand their interactions with biological macromolecules and to assess the stability of ligand-protein complexes. researchgate.netmdpi.comnih.gov These simulations provide insights into how the molecule might behave in a dynamic biological environment, which is crucial for drug design and development. Conformational analysis, often performed in conjunction with MD, helps to identify the most stable conformations of a molecule, which is important for understanding its biological activity. researchgate.net

Theoretical Studies on Reactivity Indices and Selectivity

DFT-based reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, are often calculated to predict the reactivity and selectivity of molecules. nih.govbiointerfaceresearch.com These indices help in understanding the electron-donating or accepting capabilities of a compound and can predict the most likely sites for electrophilic and nucleophilic attack. nih.govbiointerfaceresearch.com For example, in a study of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, these reactivity indices were calculated to classify the compounds as good electron donors or acceptors. biointerfaceresearch.com Such theoretical studies would be crucial for predicting the chemical behavior and potential reaction pathways of this compound.

In Silico Modeling of Molecular Interactions

In silico molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.govderpharmachemica.com This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.netcal-tek.eu Numerous studies have reported the molecular docking of various 1,2,4-triazole derivatives into the active sites of different enzymes to evaluate their potential as inhibitors. researchgate.netmdpi.comijper.orgnih.gov For example, molecular docking studies have been performed on triazole derivatives to investigate their binding affinities with proteins involved in cancer progression. researchgate.netderpharmachemica.com These in silico models are essential for rationalizing the biological activity of compounds and for guiding the design of more potent analogs.

Investigation of Biological Activities and Structure Activity Relationships

Design Principles for Triazole-Based Bioactive Scaffolds

The design of bioactive molecules centered around the 1,2,4-triazole (B32235) core leverages several key chemical properties of this heterocycle. Its aromatic nature, dipole character, and capacity for hydrogen bonding allow for high-affinity interactions with various biological receptors. nih.govktu.edu.tr The triazole nucleus is considered a "privileged scaffold" because its derivatives have demonstrated a wide array of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. nih.govresearchgate.netnih.gov

A common design strategy involves molecular hybridization, where the triazole ring is combined with other known bioactive pharmacophores to create hybrid compounds with potentially synergistic or novel activities. nih.gov The stability of the triazole ring to metabolic degradation is another crucial feature that makes it an attractive component in drug design. pensoft.net Furthermore, the 1,2,4-triazole moiety can act as an isostere for amide, ester, and carboxylic acid groups, allowing for the modification of a molecule's physicochemical properties while maintaining its biological function. nih.gov

Structure-Activity Relationship (SAR) Studies of 1-Benzyl-1,2,4-triazole (B1617773) Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For 1-benzyl-1,2,4-triazole derivatives, these studies focus on how modifications to the benzyl (B1604629) group, the triazole ring, and the position of substituents affect their interaction with biological targets.

The benzyl group attached to the 1-position of the 1,2,4-triazole ring plays a significant role in the biological activity of these compounds. SAR studies have shown that the nature and position of substituents on the benzyl ring can dramatically alter the compound's potency and selectivity. For instance, in some series of 1,2,4-triazole derivatives, the presence of a benzyl group at the N-4 position was found to enhance activity against Gram-positive bacteria more than a simple phenyl group. nih.gov

In other studies, the introduction of substituents on the benzyl ring, such as chloro or fluoro groups, has been shown to influence the antiproliferative activity of xanthotoxin-triazole derivatives. nih.gov Specifically, phenyl-substituted derivatives exhibited better activity compared to benzyl-substituted ones, underscoring the importance of the aromatic substituent's nature. nih.gov The conformational flexibility conferred by the sp3 carbon of the benzyl group can also allow for optimal orientation within a binding site, leading to enhanced activity. mdpi.com

| Compound Series | Benzyl Substituent Variation | Observed Impact on Activity | Reference |

|---|---|---|---|

| 1,2,4-triazole derivatives | Benzyl group at N-4 position | Enhanced activity against Gram-positive bacteria compared to phenyl group. | nih.gov |

| Xanthotoxin-triazole derivatives | Phenyl vs. Benzyl substituents | Phenyl-substituted derivatives showed better antiproliferative activity. | nih.gov |

| Coumarin-triazole hybrids | Increased conformational flexibility from benzyl group | Enhanced EeAChE inhibition due to optimal orientation for hydrogen bonding. | mdpi.com |

| 1,2,4-triazole-thioether derivatives | Incorporation of 1,2,4-triazole-thioether moiety into myrtenal | Beneficial to the increase of antifungal activity. | nih.gov |

Halogenation of the triazole ring is a key strategy for modulating the biological activity of these compounds. The introduction of halogen atoms, such as chlorine, can significantly impact the electronic properties and lipophilicity of the molecule, thereby influencing its interaction with biological targets. For example, in a series of bis-1,2,4-triazole derivatives, the presence of a 3,4-dichlorobenzyl group was associated with more potent antibacterial activity. nih.gov This suggests that di-halogenated benzyl groups are more effective at increasing both antibacterial and antifungal efficacy compared to mono-halogenated ones. nih.gov

The position of the halogen substituent is also critical. Studies on fluorine-containing 1,2,4-triazole-5-one derivatives have demonstrated their inhibitory effects on enzymes like urease and xanthine oxidase. ktu.edu.tr The electron-withdrawing nature of halogens can enhance the biological activity of 1,2,4-triazole derivatives. researchgate.net

| Compound Series | Halogenation Detail | Observed Impact on Activity | Reference |

|---|---|---|---|

| bis-1,2,4-triazole derivatives | 3,4-dichlorobenzyl group | More potent antibacterial activity. | nih.gov |

| 1,2,4-triazole-5-one derivatives | Fluorine-containing | Inhibitory effects on urease and xanthine oxidase. | ktu.edu.tr |

| General 1,2,4-triazole derivatives | Electron-withdrawing halogen substituents | Enhanced biological activity. | researchgate.net |

Similarly, the attachment point of the benzyl group to the triazole ring (e.g., N-1 vs. N-4) can lead to different biological profiles. Computational studies have shown that the orientation of substituents can significantly impact the tautomeric behavior of triazoles, which in turn can affect their biological activity. acs.org The position of a hydroxyl group on certain ciprofloxacin-triazole hybrids, however, did not significantly affect antimicrobial activity, but the N-4 position had a major effect on the toxicity profile. nih.gov

Mechanistic Probes of Biological Interactions (e.g., Enzyme Inhibition, Receptor Binding Assays)

Understanding the mechanism of action of 1-benzyl-1,2,4-triazole derivatives involves identifying their molecular targets and characterizing their binding interactions. Techniques such as enzyme inhibition assays and receptor binding studies are essential in this process.

1,2,4-triazole derivatives are known to inhibit a variety of enzymes. researchgate.net For instance, many antifungal triazoles target cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis. nih.gov Other triazole-based compounds have shown inhibitory activity against enzymes such as topoisomerase II, methionine aminopeptidase type II (MetAP2), and cyclooxygenases (COX). nih.gov Receptor binding assays have also been employed to evaluate the affinity of 1,2,4-triazole derivatives for specific receptors, such as the endothelin receptors ETA and ETB. benthamdirect.comnih.gov

Computational docking is a powerful tool used to predict the binding orientation and affinity of a ligand to a biological target. For 1-benzyl-1,2,4-triazole derivatives, docking studies can provide valuable insights into their mechanism of action at the molecular level. These studies can help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of a protein. ijcrcps.compensoft.net

For example, docking studies of 1,2,4-triazole derivatives designed as aromatase inhibitors revealed that the nitrogen atoms of the triazole ring can bind to the iron atom in the heme moiety of the cytochrome P450 enzyme, while the phenyl moieties engage in key interactions within the active site. nih.gov In another study, docking simulations of anti-inflammatory 1,2,4-triazole derivatives against COX-2 showed binding modes similar to that of known inhibitors. mdpi.com These computational approaches are instrumental in rational drug design and in elucidating the structure-activity relationships observed experimentally. ijcrcps.com

Biological Assays for Identifying General Activity Classes (e.g., antifungal, antibacterial) in In Vitro Models

While direct experimental data on the biological activities of 1-Benzyl-3,5-dichloro-1H-1,2,4-triazole is not extensively available in the public domain, the biological profile of this compound can be inferred from in vitro assays conducted on structurally related triazole derivatives. These assays are crucial in determining the potential antifungal and antibacterial properties of new chemical entities.

Antifungal Activity:

The 1,2,4-triazole nucleus is a well-established pharmacophore in a significant class of antifungal agents. chemistryjournal.netnih.govnih.gov The primary mechanism of action for many azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

In vitro antifungal activity is commonly evaluated using broth microdilution methods, as recommended by the Clinical and Laboratory Standards Institute (CLSI). These assays determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A range of fungal pathogens are typically used for screening, including species of Candida and Aspergillus.

Studies on analogous compounds, such as derivatives of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, have demonstrated significant antifungal activity. nih.gov For instance, certain derivatives have shown potent activity against various Candida species and Microsporum canis, with some compounds exhibiting lower MIC values than the established antifungal drug fluconazole. nih.gov The presence of a benzyl group and halogen substituents has been noted in several potent antifungal triazole derivatives. nih.gov

Table 1: In Vitro Antifungal Activity of Structurally Related Triazole Derivatives

| Compound/Drug | Organism | MIC (μg/mL) | Reference |

| 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(N-benzyl-N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amino)-2-propanol | Candida albicans 14053 | 0.25 | nih.gov |

| 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(N-benzyl-N-((1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methyl)amino)-2-propanol | Candida albicans 14053 | >128 | nih.gov |

| 3,4-dichlorobenzyl miconazole analogue | Candida albicans | 0.5 | nih.gov |

| Fluconazole | Candida albicans 14053 | 1 | nih.gov |

| Voriconazole | Candida albicans | Not specified | chemistryjournal.net |

Antibacterial Activity:

The 1,2,4-triazole scaffold has also been incorporated into compounds exhibiting antibacterial properties. nih.gov The antibacterial activity of these compounds is often assessed using similar in vitro techniques as for antifungal testing, such as broth microdilution or agar disk diffusion methods, to determine the MIC against a panel of Gram-positive and Gram-negative bacteria.

Research on 1-benzyl-1,2,3-triazole derivatives has indicated some antibacterial potential, although often characterized as weak to moderate. For example, certain derivatives of 1-benzyl-1,2,3-triazole have shown selective inhibition against Staphylococcus aureus and some strains of Escherichia coli. scielo.org.mx Furthermore, studies on other 1,2,4-triazole derivatives have demonstrated that substitutions on the triazole ring and the benzyl moiety can significantly influence antibacterial potency. For instance, the presence of dichloro-substituents on a benzyl group attached to a triazole core has been associated with potent antibacterial activity against various bacterial strains. nih.govnih.gov

Table 2: In Vitro Antibacterial Activity of Structurally Related Triazole Derivatives

| Compound/Drug | Organism | MIC (μg/mL) | Reference |

| 1-(1-Benzyl-1H-1,2,3-triazol-4-yl) cyclopentanol | Staphylococcus aureus | 50-200 | scielo.org.mx |

| 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-ol | Escherichia coli AO11 | Not specified | scielo.org.mx |

| 3,4-dichlorobenzyl triazole-3-thione | Staphylococcus aureus | >128 | nih.gov |

| 3,4-dichlorobenzyl triazole-3-thione | Escherichia coli | 1 | nih.gov |

| Ciprofloxacin | Staphylococcus aureus | Not specified | |

| Ciprofloxacin | Escherichia coli | Not specified |

Comparative Analysis with Established Triazole Pharmacophores

The therapeutic efficacy of triazole-based drugs is intrinsically linked to their specific molecular structure. A comparative analysis of this compound with established triazole pharmacophores, such as those found in fluconazole and voriconazole, provides insights into its potential biological activity.

The core pharmacophore of many clinically successful azole antifungals consists of a 1,2,4-triazole ring linked to a dihalogenated phenyl group through a tertiary alcohol-containing side chain. This structural motif is crucial for the compound's ability to bind to the heme iron atom in the active site of the fungal CYP51 enzyme.

Key Structural Features of this compound:

3,5-Dichloro Substitution: The chlorine atoms at the 3 and 5 positions of the 1H-1,2,4-triazole ring are a distinctive feature. Halogenation is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. In other triazole series, dichlorophenyl moieties have been shown to be favorable for antifungal activity. nih.govnih.gov The electron-withdrawing nature of the chlorine atoms in this compound would significantly alter the electronic properties of the triazole ring, which could influence its interaction with biological targets.

Comparison with Established Triazole Antifungals:

Established triazole antifungals like fluconazole and voriconazole possess a 2,4-difluorophenyl group, which is a key component of their pharmacophore. This group is known to engage in critical interactions within the active site of CYP51. While this compound lacks this specific difluorophenyl moiety, the presence of two chlorine atoms on the triazole ring itself represents a significant structural variation.

The structure-activity relationship (SAR) studies of various triazole derivatives have shown that modifications to the core structure can lead to compounds with altered spectrum of activity and potency. ekb.eg For instance, the replacement of the imidazole ring with a triazole ring was a key step in the development of second-generation azole antifungals, leading to improved selectivity and safety profiles. The unique dichlorination pattern on the triazole ring of the subject compound suggests a departure from the typical SAR of established azoles and warrants further investigation to understand its impact on biological activity. The combination of the benzyl group and the dichloro-substituted triazole core in this compound presents a novel structural scaffold with the potential for distinct biological properties compared to existing triazole agents.

Coordination Chemistry and Ligand Applications

1-Benzyl-3,5-dichloro-1H-1,2,4-triazole as a Potential Ligand

While specific studies on this compound are not available, its structural features suggest it could be a viable ligand. The 1,2,4-triazole (B32235) core provides the primary coordination sites through its nitrogen atoms. The benzyl (B1604629) group attached to the N1 position introduces steric bulk, which can influence the geometry of the resulting metal complexes and their solubility in various solvents. The two chlorine atoms at the C3 and C5 positions are electron-withdrawing groups. These substituents can modulate the electron density on the triazole ring, thereby affecting the donor properties of the nitrogen atoms and the stability of the metal-ligand bond.

Generally, 1,2,4-triazole derivatives can coordinate to metal ions as monodentate, bidentate, or bridging ligands. chemchart.com The specific coordination is often dictated by the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the substituents on the triazole ring. chemchart.com For this compound, coordination would likely occur through the N2 and/or N4 positions of the triazole ring.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,2,4-triazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. chemchart.com Common characterization techniques include:

Infrared (IR) Spectroscopy: To identify the coordination of the triazole nitrogen to the metal center by observing shifts in the C=N and N-N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the complexes in solution. chemchart.com

UV-Visible Spectroscopy: To study the electronic transitions within the complex and provide information about the coordination environment of the metal ion.

X-ray Crystallography: To determine the precise solid-state structure of the metal complex, including bond lengths, bond angles, and coordination geometry.

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

Although no specific complexes of this compound have been reported, the general procedures used for other substituted triazoles would be applicable. chemchart.com

The coordination behavior of 1,2,4-triazoles is diverse. In the case of 1-substituted 1,2,4-triazoles, the N1 position is blocked by the substituent (in this case, a benzyl group). This leaves the N2 and N4 atoms as the primary potential coordination sites.

Monodentate Coordination: The ligand can bind to a single metal center through either the N2 or N4 atom.

Bidentate and Bridging Coordination: More commonly, 1,2,4-triazoles act as bridging ligands, connecting two or more metal centers. The N2 and N4 atoms can bridge two metal ions, leading to the formation of polynuclear complexes, coordination polymers, and metal-organic frameworks (MOFs).

The preference for a particular binding site is influenced by factors such as the steric hindrance around the nitrogen atoms and the electronic properties of the substituents. The benzyl group on N1 would create a specific steric environment that could favor certain coordination geometries.

Metal-triazole frameworks often exhibit interesting structural features. The ability of the 1,2,4-triazole ring to act as a short bridging ligand can lead to the formation of one-dimensional chains, two-dimensional layers, and three-dimensional networks. The nature of the metal ion (e.g., its preferred coordination number and geometry) and the presence of counter-anions also play a crucial role in determining the final architecture of the framework. For instance, copper(II) complexes with 1,2,4-triazole derivatives have been shown to form dimeric, polymeric, and cage-like structures.

Catalytic Applications of Triazole-Metal Complexes

Metal complexes containing triazole ligands have emerged as effective catalysts in a variety of organic transformations. The triazole ring can influence the catalytic activity of the metal center by tuning its electronic properties and steric environment.

Design of Homogeneous and Heterogeneous Catalytic Systems

Homogeneous Catalysis: Many triazole-metal complexes are soluble in organic solvents and can act as homogeneous catalysts. For example, ruthenium(II)-triazole complexes have been employed in hydrogenation and transfer hydrogenation reactions. Gold(I) complexes with triazole ligands have shown excellent activity in the hydroamination of alkynes. The design of these catalysts often involves modifying the substituents on the triazole ring to enhance catalytic performance and selectivity.

Heterogeneous Catalysis: To facilitate catalyst recovery and reuse, triazole-based catalytic systems can be immobilized on solid supports. For instance, Ru(II)-1,2,3-triazole complexes have been anchored onto SBA-15, a mesoporous silica (B1680970) material, to create a highly efficient and recyclable heterogeneous catalyst for transfer hydrogenation and click reactions. Similarly, triazole-functionalized metal-organic frameworks (MOFs) can serve as robust heterogeneous catalysts.

Mechanistic Studies of Triazole-Mediated Catalysis

Mechanistic investigations are crucial for understanding the role of the triazole ligand in catalysis and for designing more efficient catalysts. For instance, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the triazole product itself can act as a ligand for the copper catalyst, influencing the reaction kinetics.

In decarboxylative triazolation, mechanistic studies have pointed to a complex triple catalytic process involving photocatalysis and dual copper catalytic cycles. Computational and experimental studies help to elucidate the roles of different intermediates and transition states in the catalytic cycle. For example, in the catalytic oxidation of catechols by copper-triazole complexes, DFT studies have been used to propose a mechanism involving the cooperation of other ligands and the interaction of the substrate with the metal center.

While no catalytic applications of this compound have been reported, the general principles derived from studies of other triazole-metal complexes suggest its potential in various catalytic transformations. The electronic influence of the dichloro-substituents and the steric impact of the benzyl group would be key factors in determining its catalytic behavior.

Role in Agrochemical Research and Development

Investigation of Fungicidal Activities of 1-Benzyl-1,2,4-triazole (B1617773) Derivatives

The 1,2,4-triazole (B32235) ring is a key pharmacophore in many commercial fungicides. Consequently, numerous studies have focused on synthesizing novel derivatives of 1-benzyl-1,2,4-triazole and evaluating their efficacy against a variety of plant pathogenic fungi.

The fungicidal activity of 1-benzyl-1,2,4-triazole derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. By modifying the groups attached to the triazole core, researchers can fine-tune the biological activity of these compounds.

A key strategy in the development of these derivatives involves the substitution of the chlorine atoms on the 1-benzyl-3,5-dichloro-1H-1,2,4-triazole molecule. For instance, a series of 1-benzyl-3-chloro-5-phenoxy-1H-1,2,4-triazole derivatives were synthesized by reacting the parent compound with various substituted phenols. The in vitro fungicidal activity of these compounds against Botrytis cinerea and Rhizoctonia solani revealed that the introduction of a substituted phenoxy group at the 5-position of the 1,2,4-triazole ring was crucial for their antifungal action. Notably, compound 4p (1-benzyl-3-chloro-5-(2,4,6-trifluorophenoxy)-1H-1,2,4-triazole) exhibited the highest activity against B. cinerea, with an EC50 value of 0.58 µg/mL, which was superior to the commercial fungicide fluconazole (EC50 = 1.25 µg/mL). Against R. solani, compound 4h (1-benzyl-3-chloro-5-(4-chlorophenoxy)-1H-1,2,4-triazole) was the most potent, with an EC50 value of 1.52 µg/mL, comparable to fluconazole (EC50 = 1.48 µg/mL). mdpi.com

Similarly, the synthesis of 1-benzyl-3-chloro-5-(substituted-anilino)-1H-1,2,4-triazole derivatives has been explored. The antifungal activity of these compounds against Fusarium oxysporum, Rhizoctonia solani, and Botrytis cinerea was evaluated. The results indicated that compound 5g , featuring a 4-fluorophenylamino group at the 5-position, displayed the most potent activity against F. oxysporum with an EC50 value of 2.5 µg/mL, outperforming the commercial fungicide carbendazim (EC50 = 3.8 µg/mL). mdpi.com

Further research has involved the introduction of other heterocyclic moieties at the 5-position of the 1,2,4-triazole ring. For example, derivatives containing a 1,3,4-oxadiazole moiety have shown promising fungicidal activity. Compound 6h , which incorporates a 5-(4-chlorophenyl)-1,3,4-oxadiazole group, was particularly effective against B. cinerea, with an EC50 value of 0.85 µg/mL, which is comparable to that of the commercial fungicide chlorothalonil (EC50 = 0.78 µg/mL). mdpi.com

The following table summarizes the fungicidal activities of selected 1-benzyl-1,2,4-triazole derivatives:

| Compound | Substituent at 5-position | Target Fungus | EC50 (µg/mL) | Reference Fungicide | Reference EC50 (µg/mL) |

|---|---|---|---|---|---|

| 4p | 2,4,6-trifluorophenoxy | Botrytis cinerea | 0.58 | Fluconazole | 1.25 |

| 4h | 4-chlorophenoxy | Rhizoctonia solani | 1.52 | Fluconazole | 1.48 |

| 5g | 4-fluorophenylamino | Fusarium oxysporum | 2.5 | Carbendazim | 3.8 |

| 6h | 5-(4-chlorophenyl)-1,3,4-oxadiazole | Botrytis cinerea | 0.85 | Chlorothalonil | 0.78 |

The primary mode of action for many commercial triazole fungicides is the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane. mdpi.com These fungicides specifically target the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which catalyzes a key step in the ergosterol pathway. nih.govnih.gov Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth. mdpi.com Molecular docking studies have suggested that novel 1,2,4-triazole derivatives can bind effectively to the active site of 14α-demethylase. mdpi.comnih.govnih.gov

More recently, research has focused on developing 1,2,4-triazole derivatives that target other essential fungal enzymes. One such target is succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid cycle. Fungicides that inhibit SDH are known as SDHIs. A study focused on the design and synthesis of novel 1,2,4-triazole derivatives as potential SDHIs. Compound 10c , which contains a 1,3-dimethyl-5-chloro-1H-pyrazole-4-carboxamide moiety, demonstrated potent activity against Sclerotinia sclerotiorum with an EC50 value of 0.52 µg/mL, surpassing the commercial SDHI fungicide boscalid (EC50 = 0.98 µg/mL). Further investigation confirmed that these compounds effectively inhibit the succinate dehydrogenase activity in S. sclerotiorum. mdpi.com

Other Agrochemical Potentials (e.g., Herbicidal, Plant Growth Regulation)

Beyond their fungicidal properties, derivatives of 1-benzyl-1,2,4-triazole have also been explored for other agrochemical applications.

Herbicidal Activity:

Certain 1-benzyl-3-chloro-5-(substituted phenoxy)-1H-1,2,4-triazole derivatives have exhibited notable herbicidal activity. In a study evaluating their effects on various weeds, compound 4g , which has a 2,4-dichlorophenoxy group at the 5-position of the triazole ring, showed the most potent activity against barnyard grass (Echinochloa crus-galli), with an IC50 value of 25.6 µg/mL. This level of activity is comparable to the commercial herbicide 2,4-D (IC50 = 22.8 µg/mL). mdpi.com Another study also found that a derivative with a 2,4-dichlorophenoxy group at the 5-position demonstrated good herbicidal activity against barnyard grass. While the exact mechanism of action for these specific derivatives has not been fully elucidated, some triazole-based herbicides are known to target enzymes in plant biosynthetic pathways, such as imidazole glycerol phosphate dehydratase (IGPD). nih.gov

Plant Growth Regulation:

The plant growth regulatory effects of 1-benzyl-1,2,4-triazole derivatives have also been investigated. A series of 1-benzyl-3-chloro-5-(substituted-phenylthio)-1H-1,2,4-triazole derivatives were synthesized and tested for their impact on the root growth of cucumber (Cucumis sativus). Several of these compounds displayed significant plant growth regulatory activity. Notably, compound 5d , which features a 4-chlorophenylthio group at the 5-position, was the most effective, promoting root growth by 150% at a concentration of 10 µg/mL. This effect was superior to that of the commercial plant growth regulator indole-3-acetic acid (IAA), which promoted root growth by 120% at the same concentration. mdpi.com The mechanism by which triazole compounds regulate plant growth is often attributed to their ability to interfere with gibberellin biosynthesis. researchgate.net

The following table summarizes the other agrochemical potentials of selected 1-benzyl-1,2,4-triazole derivatives:

| Compound | Substituent at 5-position | Agrochemical Activity | Test Organism | Result | Reference Compound | Reference Result |

|---|---|---|---|---|---|---|

| 4g | 2,4-dichlorophenoxy | Herbicidal | Barnyard grass | IC50 = 25.6 µg/mL | 2,4-D | IC50 = 22.8 µg/mL |

| 5d | 4-chlorophenylthio | Plant Growth Regulation | Cucumber (root growth) | 150% promotion at 10 µg/mL | Indole-3-acetic acid (IAA) | 120% promotion at 10 µg/mL |

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of 1,2,4-triazole (B32235) derivatives has traditionally involved methods that can be hazardous and generate significant waste. rsc.org Future research should prioritize the development of green and sustainable synthetic pathways for 1-benzyl-3,5-dichloro-1H-1,2,4-triazole. This includes the adoption of eco-friendly solvents, catalysts, and energy sources. rsc.org

Key areas for development include:

Green Solvents: Exploring biodegradable solvents like Cyrene™, glycerol, and water to replace toxic options such as DMF and DMSO. nih.govnih.govconsensus.app Sustainable approaches using water or Cyrene have demonstrated the ability to simplify product isolation through precipitation, thereby reducing the need for organic solvent extractions and chromatographic purification. nih.govnih.gov

Alternative Energy Sources: Investigating microwave and ultrasound-assisted techniques can enhance reaction efficiency, reduce reaction times, and align with the principles of green chemistry. mdpi.com Ultrasound-assisted, one-pot methods have shown high efficiency in synthesizing other 1,2,4-triazole derivatives, achieving yields of up to 98%. mdpi.com

Catalytic Systems: Developing novel and reusable catalysts, such as copper nanoparticles or ionic liquid-supported catalysts, can improve yield and selectivity while minimizing waste. consensus.appmdpi.com

| Sustainable Approach | Key Advantages | Potential Application for this compound Synthesis |

|---|---|---|

| Use of Green Solvents (e.g., Cyrene™, Water, Glycerol) | Reduces toxicity, minimizes waste, simplifies product isolation. nih.govconsensus.app | Replacing traditional hazardous solvents to create a more environmentally benign synthesis process. |

| Microwave-Assisted Synthesis | Reduces reaction times, often improves yields. mdpi.com | Accelerating the key cyclization or substitution steps in the synthesis pathway. |

| Ultrasound-Assisted Synthesis | Enhances reaction efficiency, can enable one-pot reactions. mdpi.com | Improving the efficiency and yield of the reaction between the benzyl (B1604629) precursor and the triazole core. |

| Novel Catalysts (e.g., Copper Nanoparticles) | High efficiency, potential for reusability, selectivity. consensus.appmdpi.com | Catalyzing the formation of the triazole ring or the benzylation step with greater control and less waste. |

Advanced Computational Design and Predictive Modeling for Structure Optimization

Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel compounds. For this compound, these methods can predict its physicochemical properties, biological activity, and potential for specific applications.

Future computational research should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be used to explore the electronic structure, molecular geometry, and reactivity of the molecule. researchgate.netresearchgate.net This can provide insights into its stability and interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a library of related compounds, QSAR models can be developed to correlate specific structural features with biological activity. This allows for the rational design of more potent and selective analogs.

Molecular Docking: Docking studies can predict the binding modes of this compound within the active sites of various enzymes and receptors. mdpi.com This is crucial for identifying likely biological targets and understanding its mechanism of action. For instance, docking studies have been used to evaluate new triazole derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov

Machine Learning (ML) and Artificial Intelligence (AI): High-throughput screening and ML/AI approaches can be employed for rapid prediction of properties and discovery of new derivatives with enhanced characteristics. rsc.org

Exploration of New Biological Targets and Mechanistic Insights

The 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous drugs with a wide range of biological activities, including antifungal, anticancer, and antiviral properties. researchgate.netnih.gov The specific combination of substituents in this compound suggests it could interact with various biological targets.

Future research should aim to:

Screen for Broad-Spectrum Bioactivity: The compound should be screened against a diverse panel of biological targets, including kinases, proteases, and G-protein coupled receptors. For example, other 1-benzyl-1,2,4-triazoles have been identified as ligands for the CB1 cannabinoid receptor. nih.gov

Investigate Anticancer Potential: Given that many triazole derivatives exhibit anticancer properties, this compound should be evaluated against various cancer cell lines. researchgate.netacs.org Mechanistic studies could explore its potential to induce apoptosis or autophagy, as has been observed with other triazole analogs. nih.gov

Explore Antimicrobial Activity: The dichlorophenyl moiety present in many potent antimicrobial agents, combined with the triazole core, makes this compound a candidate for antibacterial and antifungal drug discovery. mdpi.com Structure-activity relationship (SAR) studies on similar triazoles have shown that halogen substitutions can significantly enhance inhibitory activity. mdpi.com

Elucidate Mechanisms of Action: Once a biological activity is identified, detailed mechanistic studies are essential. This involves identifying the precise molecular target and understanding how the compound modulates its function, which is critical for further development.

| Potential Biological Target Class | Rationale Based on Triazole Chemistry | Example from Literature |

|---|---|---|

| Kinases (e.g., EGFR) | Triazole scaffolds are common in kinase inhibitors. nih.govacs.org | Benzimidazole and triazole derivatives have been designed as EGFR inhibitors. acs.org |

| G-Protein Coupled Receptors (GPCRs) | The triazole motif is a versatile scaffold for GPCR ligand design. | 1-benzyl-1,2,4-triazoles have shown affinity for the CB1 cannabinoid receptor. nih.gov |

| Microbial Enzymes | Triazoles are core components of many antifungal and antibacterial agents. nih.govmdpi.com | Fused 1,2,4-triazole derivatives show potent antibacterial activity. nih.gov |

| Viral Enzymes | The triazole nucleoside analog Ribavirin is a broad-spectrum antiviral drug. nih.gov | Triazole-based compounds have been investigated as treatments for HIV-1. nih.gov |

Integration into Supramolecular Chemistry and Material Science

The 1,2,4-triazole ring possesses unique electronic properties that make it an attractive building block for supramolecular assemblies and advanced materials. The nitrogen atoms can act as hydrogen bond acceptors, while the C-H bonds can act as donors, facilitating the formation of ordered structures. nih.govrsc.org

Future exploration in this area could include: